molecular formula C19H13ClFN3O4 B14139898 N-(3-acetylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887217-22-3

N-(3-acetylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B14139898
CAS No.: 887217-22-3
M. Wt: 401.8 g/mol
InChI Key: JMIVRKJGJDTURG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining aniline derivatives with pyrimidine precursors under acidic or basic conditions.

    Acylation: Introducing the acetyl group through acylation reactions using acetic anhydride or acetyl chloride.

    Halogenation: Incorporating the chloro and fluoro groups using halogenating agents like chlorine or fluorine gas.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactions in reactors, followed by purification steps such as crystallization, distillation, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(3-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(3-acetylphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(3-acetylphenyl)-3-(3-chloro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

N-(3-acetylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

887217-22-3

Molecular Formula

C19H13ClFN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H13ClFN3O4/c1-10(25)11-3-2-4-12(7-11)23-17(26)14-9-22-19(28)24(18(14)27)13-5-6-16(21)15(20)8-13/h2-9H,1H3,(H,22,28)(H,23,26)

InChI Key

JMIVRKJGJDTURG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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